N-(4-chloro-2-fluorophenyl)-2-((3-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide
Description
This compound is a thioacetamide derivative featuring a pyrazine core substituted with a 4-(2,3-dimethylphenyl)piperazine moiety and an N-(4-chloro-2-fluorophenyl) group. The pyrazine ring serves as a central scaffold, with the thioacetamide linker facilitating structural diversity. The 2,3-dimethylphenyl group on the piperazine ring likely enhances lipophilicity and receptor-binding specificity, while the 4-chloro-2-fluorophenyl substituent may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5OS/c1-16-4-3-5-21(17(16)2)30-10-12-31(13-11-30)23-24(28-9-8-27-23)33-15-22(32)29-20-7-6-18(25)14-19(20)26/h3-9,14H,10-13,15H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOYAKYHNZYZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(C=C(C=C4)Cl)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-((3-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant research findings.
Chemical Structure
The compound can be characterized by its complex structure, which includes:
- Chlorine and Fluorine Substituents : The presence of these halogens may enhance the lipophilicity and biological activity.
- Piperazine Ring : Known for its role in various pharmacological activities, this moiety contributes to the compound's interaction with biological targets.
- Thioacetamide Group : This functional group may play a critical role in the compound's mechanism of action.
The biological activity of this compound is hypothesized to involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as acetylcholinesterase, which could be relevant for neuropharmacological applications .
- Receptor Binding : The piperazine and pyrazine moieties suggest that the compound may interact with neurotransmitter receptors, potentially influencing serotonin and dopamine pathways.
- Antiproliferative Effects : Research has indicated that related compounds exhibit antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties .
Table 1: Summary of Biological Activities
Case Study 1: Neuropharmacological Effects
A study investigating piperazine derivatives reported significant inhibition of acetylcholinesterase with certain substitutions leading to enhanced binding affinity. This suggests that this compound could similarly affect cholinergic signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Study 2: Anticancer Properties
In vitro studies on structurally related compounds demonstrated notable antiproliferative effects against human cancer cell lines such as HeLa and CEM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, indicating that this compound might also exhibit similar anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several acetamide and piperazine derivatives. Below is a detailed comparison based on substituents, heterocyclic cores, and pharmacological implications:
Structural Comparisons
Key Observations:
Heterocyclic Core : The target compound’s pyrazine core differentiates it from triazole-based analogs (e.g., ), which may alter electronic properties and binding interactions.
Aromatic Substituents : The 4-chloro-2-fluorophenyl group contrasts with trifluoromethyl (), ethoxy (), or pyridinyl () substituents, affecting both steric and electronic profiles.
Data Table: Physicochemical Properties
Notes:
- Triazole analogs () exhibit similar hydrogen-bonding capacity but may differ in conformational flexibility.
Research Findings and Limitations
- Gaps in Data: No direct pharmacological data for the target compound were found in the provided evidence. Existing studies on analogs (e.g., ) suggest plausible bioactivity but require experimental validation.
- Synthetic Challenges : Introducing the 2,3-dimethylphenyl group on piperazine may require stringent reaction conditions to avoid regioisomeric byproducts, as seen in .
Q & A
Q. What are the key synthetic steps for preparing N-(4-chloro-2-fluorophenyl)-2-((3-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyrazine-thioether intermediate via nucleophilic substitution between pyrazine derivatives and thiol-containing compounds.
- Step 2 : Functionalization of the piperazine moiety by coupling 2,3-dimethylphenyl groups under Buchwald-Hartwig amination conditions.
- Step 3 : Final acylation using chloro-fluoro-substituted phenyl acetamide precursors.
Reaction optimization (e.g., solvent polarity, catalyst selection) is critical to avoid by-products like over-alkylated intermediates .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), thioether linkages (δ 3.5–4.5 ppm), and piperazine protons (δ 2.5–3.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion ([M+H]⁺) with <2 ppm mass error.
- Infrared Spectroscopy (IR) : Confirm carbonyl (C=O, ~1680 cm⁻¹) and thioamide (C=S, ~650 cm⁻¹) stretches. Purity is assessed via HPLC (>95%) .
Q. How can researchers assess the compound’s potential antimicrobial activity?
- In vitro assays : Use standardized protocols (e.g., broth microdilution) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Structure-Activity Relationship (SAR) : Compare activity against analogs with varying substituents on the piperazine or pyrazine rings.
- Mechanistic studies : Evaluate membrane disruption via fluorescent dye leakage assays or target-specific inhibition (e.g., enzyme kinetics) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive) be resolved?
- Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures may mask activity.
- Assay variability : Standardize inoculum size, growth media, and incubation time across labs.
- Metabolic stability : Test for degradation products (e.g., hydrolysis of the thioether bond) using LC-MS/MS. Cross-reference with structural analogs (e.g., ’s thieno-pyrimidine derivatives) to identify labile functional groups .
Q. What strategies optimize reaction yields during the piperazine coupling step?
- Catalyst screening : Use Pd(OAc)₂/Xantphos systems for Buchwald-Hartwig amination to reduce side reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen.
- Temperature gradients : Gradual heating (50°C → 100°C) minimizes decomposition of thermally sensitive intermediates.
Yield improvements (from 40% to >75%) have been documented in analogous piperazine-functionalized compounds .
Q. How can computational modeling predict binding affinities for this compound’s targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D₂/D₃ for piperazine-containing analogs).
- Density Functional Theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G* basis sets) to identify reactive sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to validate binding modes. Correlate with experimental IC₅₀ values from kinase inhibition assays .
Q. What methodologies address spectral contradictions in NMR assignments for complex heterocycles?
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating [¹H-¹H] and [¹H-¹³C] couplings.
- Isotopic labeling : Synthesize ¹⁵N/¹³C-labeled analogs to trace nitrogen/carbon environments in the piperazine ring.
- Paramagnetic shift reagents : Add Eu(fod)₃ to induce splitting of degenerate proton signals in congested regions (e.g., pyrazine-thioether moiety) .
Data Analysis and Interpretation
Q. How should researchers statistically validate bioactivity data from high-throughput screens?
- Z’-factor analysis : Ensure assay robustness (Z’ > 0.5) by comparing positive/negative controls.
- Dose-response curves : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
- False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustment to mitigate Type I errors in multi-target screens .
Q. What approaches reconcile discrepancies between computational predictions and experimental binding data?
- Free energy perturbation (FEP) : Quantify ΔΔG values for ligand modifications (e.g., fluorophenyl → chlorophenyl substitution).
- WaterMap analysis : Identify displaced water molecules in binding pockets that affect entropy/enthalpy balances.
- Crystallographic validation : Solve co-crystal structures (if feasible) using SHELX software for refinement (e.g., ’s SHELXL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
